molecular formula C14H14N2O5S B5704468 N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No. B5704468
M. Wt: 322.34 g/mol
InChI Key: UDMUPWDSUJLZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. MNBS has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and protons. They play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a valuable tool for studying the physiological functions of these enzymes.

Mechanism of Action

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, preventing the substrate from binding and inhibiting the enzyme activity. The nitro and methoxy groups on the phenyl ring of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide are thought to play a crucial role in its selectivity for certain carbonic anhydrase isoforms.
Biochemical and Physiological Effects
N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of certain cancer cell lines by inducing apoptosis and suppressing angiogenesis. N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has been studied for its potential applications in the treatment of glaucoma, epilepsy, and obesity.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for certain carbonic anhydrase isoforms. It is also relatively easy to synthesize and purify. However, N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time when using N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide in experiments.

Future Directions

There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide. One area of interest is the development of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide derivatives with improved potency and selectivity for specific carbonic anhydrase isoforms. Another area of research is the investigation of the potential therapeutic applications of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide in various diseases, including cancer, inflammation, and neurological disorders. Moreover, N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide can be used as a tool for studying the physiological functions of carbonic anhydrase enzymes in different tissues and organs.

Synthesis Methods

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitroaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylmagnesium bromide to obtain N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide. The purity and yield of N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide can be improved by recrystallization and column chromatography.

properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-6-12(7-4-10)22(19,20)15-11-5-8-14(21-2)13(9-11)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMUPWDSUJLZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5939901

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